Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- typically involves multiple steps:
Formation of Cyclohex-3-enecarboxylic Acid: This can be achieved by oxidizing cyclohex-3-en-1-ol using an oxidizing agent such as potassium permanganate under acidic conditions.
Introduction of the Indole Derivative: The indole derivative can be synthesized separately and then attached to the cyclohexene ring through a carbamoylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce the double bond in the cyclohexene ring.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Formation of cyclohex-3-enecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of cyclohexanol derivatives or reduced cyclohexene derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-enecarboxylic acid: A simpler analog without the indole derivative.
Indole-3-carboxylic acid: Contains the indole moiety but lacks the cyclohexene ring.
Uniqueness
Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and an indole derivative. This unique structure imparts distinct chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O3/c1-12-13(14-6-4-5-9-17(14)21-12)10-11-20-18(22)15-7-2-3-8-16(15)19(23)24/h2-6,9,15-16,21H,7-8,10-11H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
BWNVJRYTHVWIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.